Analytical Selectivity: Bergapten-d3 Enables LC-MS/MS Quantification in Matrices Where Unlabeled 5-MOP Fails
Bergapten-d3 provides a +3 Da mass shift relative to unlabeled 5-MOP (MW 216.19 → 219.21), enabling complete chromatographic co-elution with distinct MS/MS detection . This isotopic differentiation allows for accurate quantification of 5-MOP in biological matrices where unlabeled bergapten is present as the analyte of interest, a scenario where a non-deuterated internal standard would be indistinguishable [1].
| Evidence Dimension | Mass difference vs. unlabeled analyte |
|---|---|
| Target Compound Data | m/z 219.21 (M+H)+ |
| Comparator Or Baseline | Unlabeled Bergapten: m/z 216.19 (M+H)+ |
| Quantified Difference | Δm/z = +3 Da |
| Conditions | Positive ion mode ESI-MS, theoretical calculation |
Why This Matters
This +3 Da mass shift is the fundamental property that enables Bergapten-d3 to function as a stable isotope-labeled internal standard for 5-MOP quantification, a role that unlabeled bergapten cannot fulfill.
- [1] Restek. Choosing an Internal Standard. Technical Resource. 2015. View Source
